

An In-depth Technical Guide to 2,3-Dichlorobenzoic acid-13C,d3

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Compound of Interest

Compound Name: 2,3-Dichlorobenzoic acid-13C,d3

Cat. No.: B15600346

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This technical guide provides a comprehensive overview of **2,3-Dichlorobenzoic acid-13C,d3**, a stable isotope-labeled compound of significant interest to researchers, scientists, and professionals in drug development and environmental analysis. This document details its physicochemical properties, outlines a plausible synthetic pathway, predicts its spectroscopic characteristics, and discusses its primary applications.

Chemical and Physical Properties

2,3-Dichlorobenzoic acid-13C,d3 is an isotopically labeled form of 2,3-Dichlorobenzoic acid, where one carbon atom, typically in the carboxylic acid group, is replaced by its heavy isotope, carbon-13, and three hydrogen atoms on the aromatic ring are substituted with deuterium. These substitutions result in a compound with a higher molecular weight than its unlabeled counterpart, making it an ideal internal standard for quantitative analysis.

Table 1: Physicochemical Properties of 2,3-Dichlorobenzoic Acid

Property	Value	Reference
Molecular Formula	$C_6^{13}CH_3D_3Cl_2O_2$	N/A
Molecular Weight	~195.05 g/mol	Calculated
CAS Number	Not available	N/A
Appearance	White to off-white crystalline solid	[1][2]
Melting Point	168-170 °C (unlabeled)	[3]
Solubility	Slightly soluble in water; soluble in polar organic solvents like methanol.	[1][2]
pKa	~2.53 (unlabeled)	[4]

Synthesis and Experimental Protocols

A plausible synthetic route for **2,3-Dichlorobenzoic acid- $^{13}C,d3$** involves a two-stage process: the introduction of the ^{13}C -labeled carboxylic acid group, followed by the deuteration of the aromatic ring.

Synthesis of 2,3-Dichloro[carboxyl- ^{13}C]benzoic acid

This can be achieved via a Grignard reaction using a suitable di-substituted chlorobenzene precursor and $^{13}CO_2$.

Experimental Protocol:

- Grignard Reagent Formation: 1,2-dichloro-3-iodobenzene is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the Grignard reagent, 2,3-dichlorophenylmagnesium iodide.
- Carbonation: The Grignard reagent is then reacted with ^{13}C -labeled carbon dioxide ($^{13}CO_2$), which can be generated from barium carbonate ($Ba^{13}CO_3$).

- Acidification: The resulting magnesium salt is hydrolyzed with an aqueous acid (e.g., HCl) to yield 2,3-Dichloro[carboxyl- ^{13}C]benzoic acid.
- Purification: The product is extracted with an organic solvent and purified by recrystallization.

Deuteration of 2,3-Dichloro[carboxyl- ^{13}C]benzoic acid

The deuteration of the aromatic ring can be accomplished through acid-catalyzed hydrogen-deuterium exchange.

Experimental Protocol:

- Reaction Setup: 2,3-Dichloro[carboxyl- ^{13}C]benzoic acid is dissolved in a deuterated acid, such as deuterated sulfuric acid (D_2SO_4) or a mixture of D_2O and a suitable catalyst (e.g., a rhodium or platinum catalyst).^{[5][6][7]}
- Heating: The reaction mixture is heated to promote the exchange of aromatic protons with deuterium from the solvent. The reaction time and temperature are optimized to achieve the desired level of deuteration.
- Workup: The reaction is quenched by carefully adding the mixture to ice-water.
- Purification: The deuterated product is collected by filtration, washed with D_2O , and dried. Further purification can be achieved by recrystallization.



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Proposed synthetic workflow for **2,3-Dichlorobenzoic acid- ^{13}C , d_3** .

Spectroscopic Data

The introduction of ^{13}C and deuterium atoms will result in predictable changes in the NMR and mass spectra of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The deuterium substitution on the aromatic ring will lead to a significant reduction or disappearance of the corresponding proton signals. The remaining proton signals may show simplified splitting patterns.
- ^{13}C NMR: The signal for the ^{13}C -labeled carboxyl carbon will be significantly enhanced and will exhibit coupling with any adjacent protons. The chemical shifts of the aromatic carbons will be largely unaffected, though carbons bonded to deuterium will show a characteristic triplet in the proton-coupled ^{13}C NMR spectrum and may have slightly different relaxation times.

Table 2: Predicted ^{13}C NMR Chemical Shifts for 2,3-Dichlorobenzoic Acid

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (^{13}C labeled)	~172
C1	~129
C2	~132
C3	~131
C4	~128
C5	~133
C6	~127

Note: Predicted values are based on data for unlabeled benzoic acid and its derivatives. Actual values may vary.^{[8][9]}

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the increased molecular weight of the labeled compound. For 2,3-Dichlorobenzoic acid- $^{13}\text{C},\text{d}_3$, the molecular ion peak

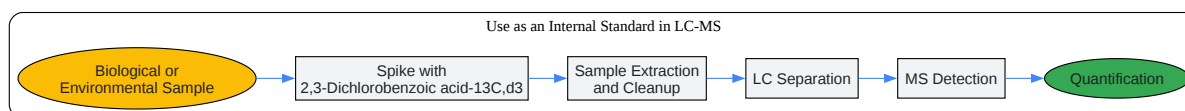
would be expected at $m/z \approx 195$. The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the labeled atoms will have correspondingly higher m/z values. The base peak for unlabeled benzoic acid is often observed at m/z 105, corresponding to the loss of a hydroxyl radical and carbon monoxide.[10][11]

Applications in Research and Development

Stable isotope-labeled compounds like 2,3-Dichlorobenzoic acid- $^{13}\text{C}, \text{d}_3$ are invaluable tools in various scientific disciplines.

Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[12][13] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis. However, its distinct mass allows it to be differentiated and quantified separately by the mass spectrometer, enabling accurate and precise measurement of the unlabeled compound in complex matrices such as biological fluids and environmental samples.



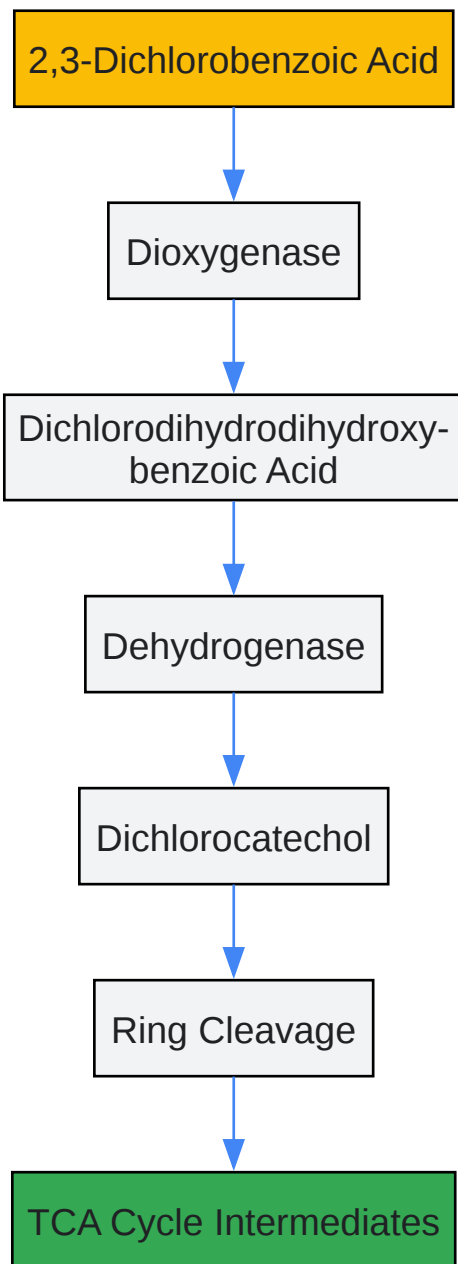
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Workflow for using an internal standard in LC-MS analysis.

Metabolic and Environmental Fate Studies

2,3-Dichlorobenzoic acid is a known metabolite of polychlorinated biphenyls (PCBs) and is also used as an intermediate in the synthesis of pharmaceuticals like lamotrigine.[3][14] The labeled compound can be used as a tracer to study the metabolic pathways of these compounds in organisms and to investigate their environmental degradation and fate.[15][16][17]

Bacterial Degradation Pathway of Dichlorobenzoic Acids



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Generalized bacterial metabolic pathway for dichlorobenzoic acids.

Chromatographic Separation

A validated reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the separation and determination of 2,3-dichlorobenzoic acid and its regioisomers. This method can be adapted for the analysis of the isotopically labeled compound.[12][13][18]

Table 3: Example HPLC Method Parameters

Parameter	Condition
Column	C18 reverse-phase
Mobile Phase A	0.01M Ammonium acetate buffer (pH 2.5) and Methanol (50:50 v/v)
Mobile Phase B	Methanol and Water (80:20 v/v)
Elution	Gradient
Flow Rate	1.2 mL/min
Detection	UV at 210 nm

These parameters are based on a published method for the unlabeled compound and may require optimization for the labeled analog.[18]

Conclusion

2,3-Dichlorobenzoic acid-¹³C,₃D₃ is a valuable tool for researchers in drug development, environmental science, and analytical chemistry. Its utility as an internal standard allows for highly accurate quantification of the unlabeled parent compound. The synthetic and analytical methods outlined in this guide provide a framework for its preparation and application in rigorous scientific investigation.

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